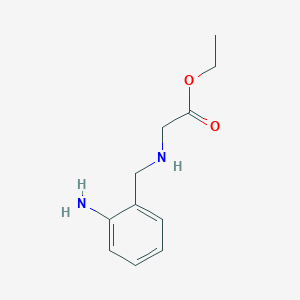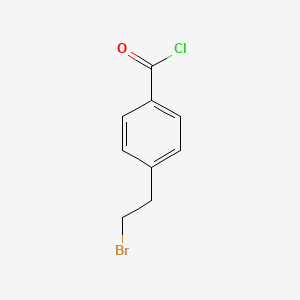![molecular formula C21H34BrNO2 B8596389 Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- CAS No. 102294-93-9](/img/structure/B8596389.png)
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- is an organic compound with the molecular formula C21H34BrNO2 It is a derivative of benzamide, featuring a bromohexyl group and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- typically involves the following steps:
Formation of the bromohexyl intermediate: This step involves the reaction of hexanol with bromine to form 6-bromohexanol.
Etherification: The 6-bromohexanol is then reacted with 4-hydroxybutylbenzene under basic conditions to form 4-{4-[(6-Bromohexyl)oxy]butyl}benzene.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- undergoes various types of chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form corresponding alcohols.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution reactions: Products include azides, nitriles, or other substituted derivatives.
Oxidation reactions: Products include corresponding oxides or ketones.
Reduction reactions: Products include corresponding alcohols.
Hydrolysis: Products include corresponding alcohols and acids.
Applications De Recherche Scientifique
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- involves its interaction with specific molecular targets. The bromohexyl group allows for covalent binding to nucleophilic sites on proteins or other biomolecules, potentially altering their function. The diethylbenzamide moiety may interact with hydrophobic pockets in proteins, further influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{4-[(6-Bromohexyl)oxy]butyl}benzene: Lacks the diethylamide group, making it less hydrophobic.
N,N-diethylbenzamide: Lacks the bromohexyl and ether linkage, making it less reactive.
6-Bromohexanol: Lacks the benzamide and ether linkage, making it less complex.
Uniqueness
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- is unique due to its combination of a bromohexyl group, ether linkage, and diethylbenzamide moiety.
Propriétés
Numéro CAS |
102294-93-9 |
|---|---|
Formule moléculaire |
C21H34BrNO2 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
4-[4-(6-bromohexoxy)butyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C21H34BrNO2/c1-3-23(4-2)21(24)20-14-12-19(13-15-20)11-7-10-18-25-17-9-6-5-8-16-22/h12-15H,3-11,16-18H2,1-2H3 |
Clé InChI |
YCFHMIUCSJLIJK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)CCCCOCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-aminophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B8596310.png)


![5-[(Methoxycarbonyl)amino]pentanoic acid](/img/structure/B8596328.png)








![7-bromo-3-methoxy-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8596404.png)

